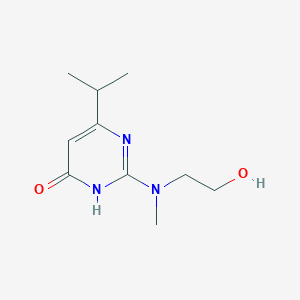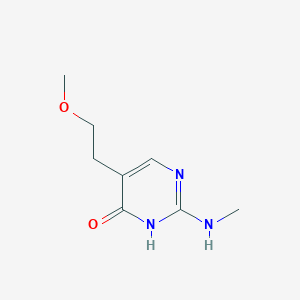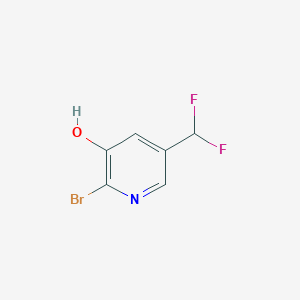
(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that contains both pyrimidine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine with methanamine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is unique due to its specific structural features, which include the presence of both pyrimidine and pyrrole rings
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
(6-chloro-5-pyrrol-1-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H9ClN4/c10-9-8(14-3-1-2-4-14)7(5-11)12-6-13-9/h1-4,6H,5,11H2 |
InChI Key |
KJFQXSWABRXUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=CN=C2Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)





![4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole](/img/structure/B11788594.png)


